

# Boc-D-2-Pal-OH physical and chemical properties

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## Compound of Interest

Compound Name: *Boc-D-2-Pal-OH*

Cat. No.: *B2975101*

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An In-Depth Technical Guide to **Boc-D-2-Pal-OH**: Properties, Synthesis, and Application

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of **Boc-D-2-Pal-OH**, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-2-yl)propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

## Core Physical and Chemical Properties

**Boc-D-2-Pal-OH** is a synthetic amino acid derivative widely utilized as a building block in peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, stepwise elongation of peptide chains. The D-configuration and the pyridyl side chain are introduced to modulate the biological activity and metabolic stability of the resulting peptides.

## Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of **Boc-D-2-Pal-OH**.

Property	Value	Source(s)
CAS Number	98266-32-1	[1][2][3]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> N <sub>2</sub> O <sub>4</sub>	[1][2][3]
Molecular Weight	266.29 g/mol	[1][2][3]
Melting Point	145-152 °C	[2]
Appearance	White to off-white solid/powder	[2]
Purity (Typical)	>98%	[3]
Predicted Boiling Point	436.9 ± 40.0 °C (at 760 mmHg)	[2]
Predicted Density	1.200 ± 0.06 g/cm <sup>3</sup>	[2]
Predicted pKa	3.09 ± 0.10	[2]

## Structural Information

Attribute	Representation
Chemical Name	(2R)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-2-yl)propanoic acid
SMILES	CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O

## Experimental Protocols

While a specific, detailed synthesis protocol published exclusively for **Boc-D-2-Pal-OH** is not readily available in public literature, its preparation follows well-established methods for the Boc protection of amino acids. The following protocols are representative of the procedures used for its synthesis, purification, and analysis.

### Synthesis of Boc-D-2-Pal-OH (General Protocol)

The synthesis involves the reaction of D-2-pyridylalanine with a Boc-donating reagent, such as di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON), in the presence of a base.

#### Materials:

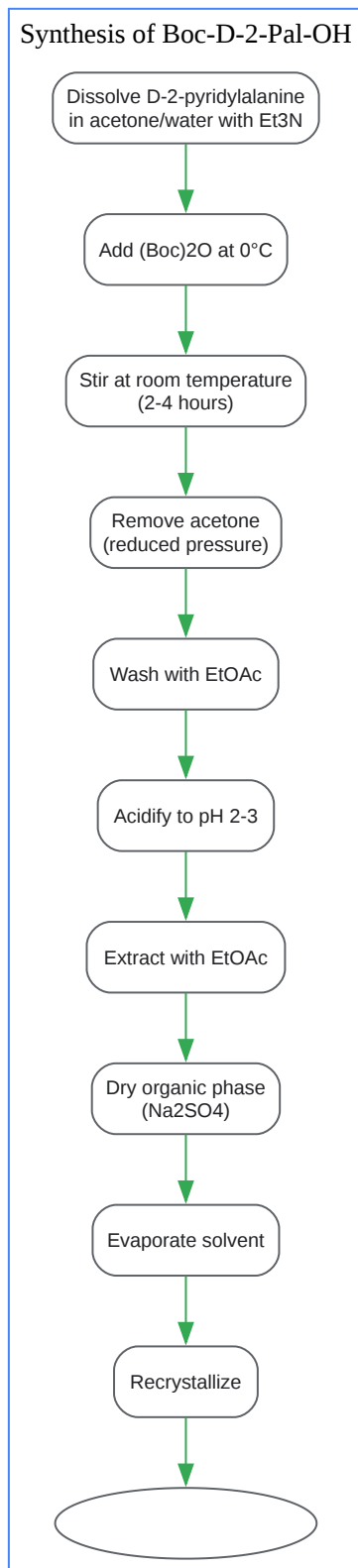
- D-2-pyridylalanine
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) or BOC-ON
- Solvent: Dioxane/water, acetone/water, or similar
- Base: Triethylamine (Et<sub>3</sub>N) or sodium hydroxide (NaOH)
- 5% Citric acid solution or dilute hydrochloric acid
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware

#### Procedure using (Boc)<sub>2</sub>O:

- Dissolve D-2-pyridylalanine in a mixture of acetone and water.
- Add triethylamine (Et<sub>3</sub>N) to the solution.
- Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O) portion-wise while stirring.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Remove the organic solvent (acetone) under reduced pressure.
- Wash the remaining aqueous solution with diethyl ether or ethyl acetate to remove unreacted (Boc)<sub>2</sub>O.
- Acidify the aqueous layer to a pH of 2-3 with a cold, dilute solution of hydrochloric acid or citric acid, which may cause the product to precipitate.
- Extract the product into ethyl acetate (3x).

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and evaporate the solvent under reduced pressure to yield the crude **Boc-D-2-Pal-OH**.
- The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether.[4]

Diagram of Synthetic Workflow



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Caption: General workflow for the synthesis and purification of **Boc-D-2-Pal-OH**.

## Analytical Characterization

The purity and identity of synthesized **Boc-D-2-Pal-OH** are typically confirmed using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC):

- Method: Reverse-phase HPLC (RP-HPLC) is the standard technique.
- Stationary Phase: C18 column.
- Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA).
- Detection: UV detection at a wavelength of 220 nm or 254 nm.
- Expected Outcome: A single major peak indicating the purity of the compound. The retention time will be influenced by the hydrophobicity of the Boc group.[\[5\]](#)

Mass Spectrometry (MS):

- Method: Electrospray Ionization (ESI) is commonly used.
- Mode: Positive ion mode is typical for detecting the protonated molecule  $[M+H]^+$ .
- Expected  $m/z$ : For  $C_{13}H_{18}N_2O_4$ , the expected monoisotopic mass is 266.1267. The observed  $m/z$  for  $[M+H]^+$  would be approximately 267.1345.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1H$  NMR: The presence of the Boc group is confirmed by a characteristic sharp singlet at approximately 1.4 ppm, integrating to 9 protons. Protons on the pyridyl ring and the amino acid backbone will appear at their characteristic chemical shifts.[\[5\]](#)
- $^{13}C$  NMR: The carbonyl carbons and the carbons of the Boc group and the pyridyl ring will show signals at their expected chemical shifts.

## Applications in Drug Development

**Boc-D-2-Pal-OH** is a crucial intermediate in the synthesis of peptidomimetics and peptide-based therapeutics.[6] The incorporation of this unnatural amino acid can confer several advantageous properties to a peptide:

- **Enhanced Metabolic Stability:** The D-configuration of the amino acid provides resistance to degradation by proteases, which are stereospecific for L-amino acids. This can lead to a longer in vivo half-life of the peptide drug.
- **Modulation of Receptor Binding:** The pyridyl side chain can introduce new hydrogen bonding or  $\pi$ -stacking interactions with the target receptor, potentially altering the binding affinity and selectivity of the peptide.[7]
- **Improved Pharmacokinetic Properties:** The introduction of the pyridyl group can affect the solubility and overall physicochemical properties of the peptide, which can be optimized for better oral bioavailability.[7]

A notable application is in the development of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, where the substitution of natural amino acids with residues like D-3-pyridylalanine has been shown to enhance receptor binding affinity and antagonist potency.[8]

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